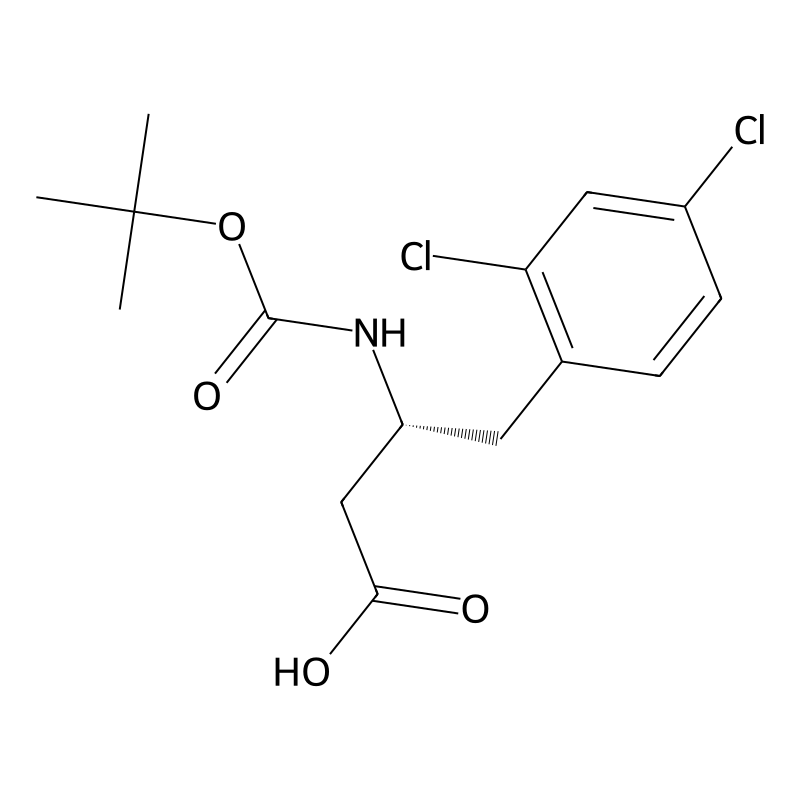(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of Peptides and Proteins
This compound is a valuable intermediate for the synthesis of peptides and proteins due to the presence of the following functional groups:
- Boc protecting group: This group helps shield the amino group (NH2) during peptide chain assembly and can be selectively removed under specific conditions to reveal the free amine, allowing further reactions.
- (R)-stereochemistry: This specific configuration at the third carbon atom allows for the creation of well-defined chiral peptides and proteins with desired biological properties.
- 2,4-dichlorophenyl group: This group can contribute to the overall properties of the final peptide or protein, such as increasing hydrophobicity or introducing specific binding interactions.
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl group, a dichlorophenyl moiety, and a butanoic acid backbone. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the synthesis of peptide-based drugs. The specific stereochemistry of the compound contributes to its biological activity and interaction with biological targets.
Currently, there's no documented information regarding a specific mechanism of action for this compound in biological systems.
- Moderate irritation: The compound might cause skin and eye irritation upon contact.
- Potential environmental concerns: Chlorine atoms can raise environmental concerns due to their persistence.
- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
- Peptide Coupling: It can participate in peptide bond formation with other amino acids, facilitating the synthesis of peptides.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in drug formulation.
These reactions are crucial for its utilization in medicinal chemistry and drug development.
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid exhibits significant biological activity. Research indicates that compounds with similar structures can interact with various biological receptors and enzymes. Its potential as an inhibitor or modulator of specific biological pathways makes it a candidate for further pharmacological studies. For instance, derivatives of this compound have shown promise in targeting cancer cell lines, suggesting its utility in anticancer therapy .
Several synthesis methods can be employed to produce (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid:
- Asymmetric Synthesis: Utilizing chiral catalysts to ensure the formation of the desired enantiomer.
- Multi-step Synthesis: Starting from commercially available amino acids or derivatives, followed by protection and coupling reactions.
- Reagents: Common reagents include tert-butoxycarbonyl anhydride for protection and coupling agents like carbodiimides for peptide formation.
These methods allow for the efficient production of the compound while maintaining its stereochemical integrity.
The primary applications of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid include:
- Pharmaceutical Development: As a building block for peptide synthesis.
- Research Tool: In studying enzyme interactions and biological pathways.
- Drug Formulation: Potential use in developing novel therapeutics targeting specific diseases.
Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid often focus on its binding affinity to various receptors and enzymes. Molecular docking studies have been conducted to predict its interaction with targets such as epidermal growth factor receptors (EGFR), which are significant in cancer biology . These studies help elucidate the mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid. Here are some examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid | Lacks tert-butoxycarbonyl group | Natural amino acid derivative |
| (R)-3-amino-4-(phenyl)butanoic acid | Different aromatic substitution | Potential neuroprotective effects |
| (R)-3-(benzyloxycarbonyl)amino-4-(2-chlorophenyl)butanoic acid | Different protecting group | Enhanced solubility properties |
The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid lies in its specific combination of substituents, which may confer distinct biological activities and physicochemical properties compared to these similar compounds.








